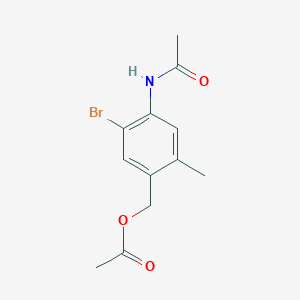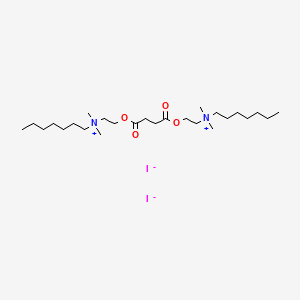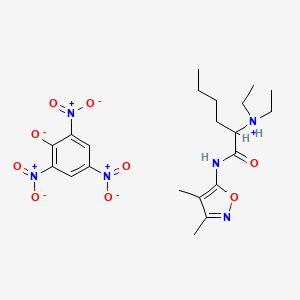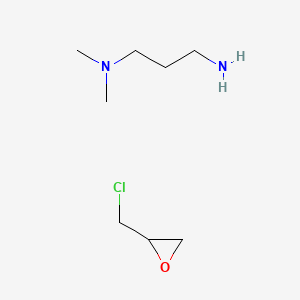
2-(chloromethyl)oxirane;N',N'-dimethylpropane-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(chloromethyl)oxirane;N’,N’-dimethylpropane-1,3-diamine is a chemical compound with the molecular formula C8H19ClN2O and a molecular weight of 194.7 g/mol . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(chloromethyl)oxirane;N’,N’-dimethylpropane-1,3-diamine typically involves the reaction of 2-(chloromethyl)oxirane with N’,N’-dimethylpropane-1,3-diamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced equipment and techniques to control temperature, pressure, and other parameters critical to the reaction .
Chemical Reactions Analysis
Types of Reactions
2-(chloromethyl)oxirane;N’,N’-dimethylpropane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
2-(chloromethyl)oxirane;N’,N’-dimethylpropane-1,3-diamine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(chloromethyl)oxirane;N’,N’-dimethylpropane-1,3-diamine involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-(chloromethyl)oxirane;N’,N’-dimethylpropane-1,3-diamine include:
- Epichlorohydrin
- N,N-dimethyl-1,3-propanediamine
- 1-chloro-2,3-epoxypropane
Uniqueness
What sets 2-(chloromethyl)oxirane;N’,N’-dimethylpropane-1,3-diamine apart from these similar compounds is its unique combination of functional groups, which confer specific reactivity and properties. This makes it particularly valuable in certain applications where other compounds may not be as effective .
Properties
CAS No. |
27029-41-0 |
|---|---|
Molecular Formula |
C8H19ClN2O |
Molecular Weight |
194.70 g/mol |
IUPAC Name |
2-(chloromethyl)oxirane;N',N'-dimethylpropane-1,3-diamine |
InChI |
InChI=1S/C5H14N2.C3H5ClO/c1-7(2)5-3-4-6;4-1-3-2-5-3/h3-6H2,1-2H3;3H,1-2H2 |
InChI Key |
ZKIPPYCJDMPHGO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN.C1C(O1)CCl |
Related CAS |
27029-41-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2S)-3,4-Dihydroxy-2-pyrrolidinyl]-3-oxo-N-phenylpropanamide](/img/structure/B13786554.png)

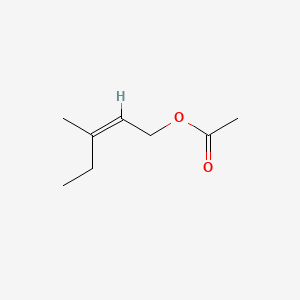
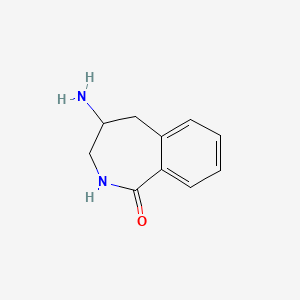
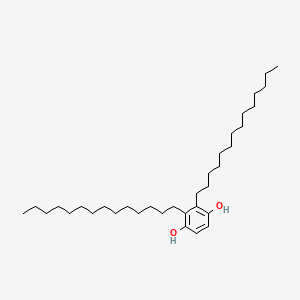

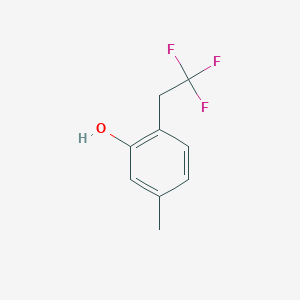

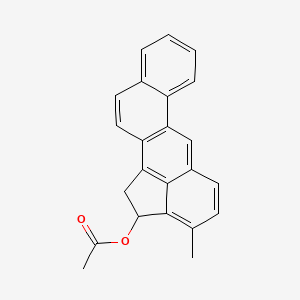
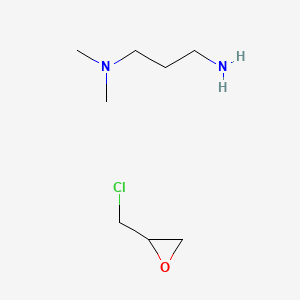
![Cyclopentanecarboxylicacid, 1-[[2-(methylamino)acetyl]amino]-](/img/structure/B13786625.png)
